(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
CAS No.: 2248199-32-6
Cat. No.: VC6762257
Molecular Formula: C9H13NO4
Molecular Weight: 199.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248199-32-6 |
|---|---|
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.206 |
| IUPAC Name | (1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO4/c1-14-8(13)9(10)3-2-4-5(6(4)9)7(11)12/h4-6H,2-3,10H2,1H3,(H,11,12)/t4-,5-,6-,9-/m0/s1 |
| Standard InChI Key | HONOWNROQOFBNU-JXBXBTJBSA-N |
| SMILES | COC(=O)C1(CCC2C1C2C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Features
The compound’s core consists of a bicyclo[3.1.0]hexane framework, a bridged bicyclic system comprising a six-membered ring fused to a three-membered ring. Key functional groups include:
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Methoxycarbonyl group (-COOCH₃) at position 2.
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Amino group (-NH₂) at position 2.
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Carboxylic acid (-COOH) at position 6.
The stereochemistry (1S,2S,5R,6S) dictates the spatial arrangement of substituents, influencing molecular interactions and biological activity. Computational modeling of analogous bicyclo[3.1.0]hexane derivatives suggests that the exo configuration of substituents enhances thermodynamic stability . For example, the synthesis of exo-bicyclo[3.1.0]hexane-6-carboxylic acid involves rhodium-catalyzed cyclopropanation followed by hydrolysis, yielding a stable exo product .
Synthesis and Reaction Pathways
Core Bicyclo[3.1.0]Hexane Synthesis
The bicyclo[3.1.0]hexane scaffold is typically constructed via cyclopropanation reactions. A representative method involves rhodium(II) acetate-catalyzed decomposition of diazo compounds in dichloromethane, achieving 96% yield for intermediate precursors . Subsequent hydrolysis with aqueous potassium hydroxide and hydrochloric acid yields carboxylic acid derivatives .
Table 1: Synthesis Steps for Bicyclo[3.1.0]Hexane Derivatives
Functionalization with Methoxycarbonyl and Amino Groups
Introducing the methoxycarbonyl group likely involves carbamate formation or esterification. For instance, compound 56 in MDM2 inhibitor studies incorporates a bicyclo[2.2.2]octane-1-carboxylic acid group via coupling reactions . Similarly, the methoxycarbonylphenyl carbamoyl group in PubChem CID 3236789 is synthesized through amide bond formation between aniline derivatives and cyclohexanecarboxylic acid .
Physicochemical Properties
Molecular and Spectral Data
While direct data for the title compound is limited, analogs provide insights:
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Molecular Formula: C₁₀H₁₅NO₄ (predicted from similar structures ).
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Molecular Weight: ~229.23 g/mol.
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Melting Point: Estimated 31–32°C, based on cyclohexanecarboxylate derivatives .
Table 2: Comparative Properties of Related Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|
| Cyclohexane-1-carboxylate | 127.16 | 31–32 | |
| PubChem CID 3236789 | 305.32 | Not reported |
Stability and Reactivity
Carboxylic acid derivatives of bicyclo[3.1.0]hexane exhibit moderate stability in aqueous media. For example, compound 33 (a carboxylic acid-containing MDM2 inhibitor) shows 18% decomposition in cell culture media over 48 hours, suggesting susceptibility to hydrolysis . The methoxycarbonyl group may enhance lipophilicity, as seen in MDM2 inhibitors with improved cellular uptake .
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